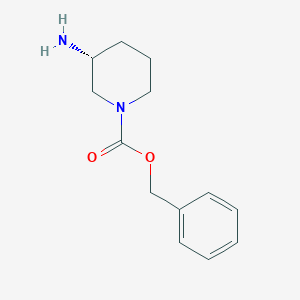

(R)-1-Cbz-3-aminopiperidine

説明

Significance of Chiral Aminopiperidines as Versatile Synthetic Intermediates

Chiral aminopiperidines, a subset of piperidine (B6355638) derivatives, are particularly esteemed as versatile synthetic intermediates. rsc.orgbeilstein-journals.org Their bifunctional nature, possessing both a chiral center and reactive amino groups, allows for their incorporation into a wide range of complex molecular architectures. rsc.org These intermediates are crucial in the synthesis of numerous pharmaceutical agents, including treatments for diabetes, cancer, and infectious diseases. beilstein-journals.orgencyclopedia.pub The ability to selectively protect and deprotect the amino groups, often with common protecting groups like Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy), provides chemists with the tactical flexibility required for multi-step syntheses. rsc.orgnbinno.com

Positional Context of (R)-1-Cbz-3-aminopiperidine within Chiral Amine Scaffolds

This compound holds a specific and important position within the landscape of chiral amine scaffolds. The "(R)" designation specifies the stereochemistry at the 3-position, which is critical for achieving the desired biological effect in many drug candidates. beilstein-journals.orggoogle.com The Cbz group at the 1-position serves as a protecting group for the ring nitrogen, preventing its unwanted reactivity while allowing for transformations at the 3-amino group. rsc.org This strategic protection is essential for sequential chemical modifications, enabling the construction of complex molecules with high precision. rsc.org This particular intermediate is a key building block for several dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes. beilstein-journals.orggoogle.com

Academic Research Landscape and Trajectory for this compound

The academic and industrial research landscape surrounding this compound and related chiral aminopiperidines is vibrant and focused on developing more efficient and stereoselective synthetic methods. rsc.orgbeilstein-journals.org Traditional synthetic routes often involve classical resolution of racemic mixtures or multi-step sequences from chiral precursors, which can be inefficient. beilstein-journals.orgacs.org Consequently, a significant research trajectory is the development of asymmetric and biocatalytic methods to produce these valuable intermediates. rsc.orgbeilstein-journals.orgscispace.com

Recent advancements include the use of transaminases and other enzymes to achieve high enantiomeric purity in a more sustainable manner. rsc.orgbeilstein-journals.org For instance, multi-enzyme cascades have been designed for the synthesis of enantiopure Cbz-protected L-3-aminopiperidine from bio-renewable amino acids. rsc.org These enzymatic methods offer the advantages of mild reaction conditions, high stereoselectivity, and reduced environmental impact compared to traditional chemical syntheses. rsc.orgbeilstein-journals.org The ongoing research in this area aims to further optimize these processes for large-scale industrial applications, ensuring a steady supply of this critical chiral building block for the pharmaceutical industry. google.comgoogle.com

Structure

3D Structure

特性

IUPAC Name |

benzyl (3R)-3-aminopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFBPDLWODIXHK-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363799 | |

| Record name | (R)-1-Cbz-3-aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044560-96-4 | |

| Record name | (R)-1-Cbz-3-aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Enantiopure R 1 Cbz 3 Aminopiperidine

Stereoselective Synthesis Approaches to the (R)-Enantiomer

The direct synthesis of the desired (R)-enantiomer can be achieved through various stereoselective methods, which aim to control the formation of the chiral center at the C3 position of the piperidine (B6355638) ring.

Asymmetric Catalysis in C-N Bond Formation Pathways

Asymmetric catalysis represents a powerful tool for the enantioselective synthesis of chiral amines. rsc.orgacs.org In the context of (R)-1-Cbz-3-aminopiperidine, transition metal-catalyzed asymmetric hydrogenation of prochiral enamines or imines is a prominent strategy. nih.govacs.org For instance, iridium and rhodium complexes with chiral phosphine (B1218219) ligands have shown remarkable efficiency in the asymmetric hydrogenation of cyclic imines, affording the desired chiral amines with high enantioselectivity. nih.govacs.org

Another significant approach involves the catalytic asymmetric diamination of alkenes, which can forge the C-N bond with stereocontrol. rsc.org While direct application to the synthesis of this compound is an area of ongoing research, the principles of using chiral catalysts to control the stereochemical outcome of C-N bond formation are well-established. rsc.org

Chiral Auxiliary-Mediated Synthesis of Precursory Intermediates

The use of chiral auxiliaries is a classical yet effective method for stereoselective synthesis. researchgate.net This approach involves temporarily incorporating a chiral molecule into the synthetic sequence to direct the stereochemical outcome of a key reaction. For the synthesis of this compound, a chiral auxiliary can be attached to a piperidine precursor to control the diastereoselective introduction of the amino group or its precursor at the C3 position. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product. While specific examples for this compound are not extensively detailed in the provided context, the general principle remains a viable strategy.

Biocatalytic and Enzymatic Resolution Techniques for Enantiomeric Enrichment

Biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral amines. rsc.orgnih.gov Enzymes, such as ω-transaminases, have been successfully employed for the asymmetric synthesis of (R)-3-amino-1-Boc-piperidine from a prochiral ketone precursor. beilstein-journals.org This methodology can be adapted for the synthesis of the Cbz-protected analogue. The use of immobilized ω-transaminases allows for high yields and enantiomeric excesses, starting from commercially available materials. beilstein-journals.org

Enzymatic kinetic resolution is another powerful biocatalytic strategy. This technique involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For example, lipases like Candida antarctica lipase (B570770) B (CAL-B) can selectively acylate the (R)-enantiomer of a racemic aminopiperidine derivative, allowing for the separation of the enantiomers. Dynamic kinetic resolution (DKR) further enhances the yield by combining enzymatic resolution with in-situ racemization of the unreacted enantiomer, potentially achieving yields greater than 50%.

A study demonstrated the kinetic resolution of N-protected 3-aminopiperidines using ω-transaminases, where the N-Cbz protected substrate could be resolved to greater than 99% enantiomeric excess (ee) at 50% conversion. researchgate.net Multi-enzyme cascades, combining galactose oxidase and imine reductase, have also been developed for the synthesis of L-3-N-Cbz-aminopiperidine (the (S)-enantiomer) from bio-renewable amino acids, showcasing the potential for creating enantiopure products in a one-pot system. rsc.orgrsc.org

Diastereoselective Synthesis Strategies and Separation Methodologies

Diastereoselective synthesis involves creating a new chiral center in a molecule that already contains one or more chiral centers, leading to the formation of diastereomers. These diastereomers, having different physical properties, can then be separated by standard laboratory techniques such as chromatography or crystallization. google.com

One approach involves the diastereoselective addition of a nucleophile to a chiral piperidone precursor. For instance, the addition of cuprates to α,β-unsaturated esters derived from chiral building blocks can proceed with high diastereoselectivity. researchgate.net This strategy has been applied to the synthesis of 4-substituted-3-aminopiperidin-2-ones. researchgate.net A similar strategy could be envisioned for this compound by starting with a suitable chiral piperidine-derived substrate.

Reductive amination of a chiral ketone precursor can also proceed diastereoselectively. The stereochemical outcome is influenced by the existing chiral center and the reagents used. acs.org Once the diastereomeric mixture is obtained, separation by methods like preparative HPLC can yield the pure diastereomers, which can then be converted to the final enantiopure product. acs.org

Chemical Resolution Strategies for Racemic Precursors or the Final Product

Classical chemical resolution is a widely used method for separating enantiomers. This technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These salts are then separated based on their different solubilities through fractional crystallization. google.com

For the resolution of racemic 1-Cbz-3-aminopiperidine or its precursors, a chiral acid, such as tartaric acid or its derivatives, can be used. google.com The resulting diastereomeric salts can be separated, and the desired enantiomer can be liberated by treatment with a base. This method, while traditional, remains a practical and effective approach for obtaining enantiomerically pure compounds on both laboratory and industrial scales.

Optimization of Synthetic Routes for Enhanced Yield and Stereocontrol in Research Settings

The optimization of synthetic routes is crucial for improving efficiency and making the synthesis more practical and scalable. This involves fine-tuning reaction conditions such as temperature, solvent, catalyst loading, and reaction time.

For instance, in biocatalytic approaches, the choice of enzyme, pH, temperature, and co-solvent can significantly impact both the reaction rate and the enantioselectivity. beilstein-journals.orgresearchgate.netrsc.org The use of immobilized enzymes can also facilitate catalyst recycling and product purification, leading to a more sustainable process. beilstein-journals.org

In asymmetric catalysis, the selection of the chiral ligand is paramount for achieving high stereocontrol. acs.org Screening a library of ligands is often necessary to identify the optimal catalyst for a specific transformation. Furthermore, process intensification techniques, such as flow chemistry, can offer better control over reaction parameters, leading to improved yields and selectivities. nih.gov

Table of Research Findings:

| Synthetic Approach | Key Reagents/Catalysts | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Yield | Reference |

| Biocatalytic Asymmetric Synthesis | Immobilized ω-transaminases | (R)-3-amino-1-Boc-piperidine | >99% ee | High | beilstein-journals.org |

| Enzymatic Kinetic Resolution | ω-transaminase | (R)-1-N-Cbz-3-aminopyrrolidine | >99% ee | ~50% | researchgate.net |

| Multi-enzyme Cascade | Galactose oxidase, Imine reductase | L-3-N-Cbz-aminopiperidine | High enantiopurity | up to 54% | rsc.orgrsc.org |

| Diastereoselective Reductive Amination | NaBH(OAc)₃ | Racemic N-Boc-3-(ethoxycarbonylmethyl)aminopiperidine | N/A (racemic) | 62% | acs.org |

| Diastereoselective Cuprate Addition | Lithium dialkyl/dialkenylcuprates | Fmoc-(2S,3R)-3-alkyl/alkenylglutamates | >20:1 dr | 76-99% | researchgate.net |

Chemical Transformations and Derivatization Studies of R 1 Cbz 3 Aminopiperidine

Strategic Modifications of the Cbz Protecting Group

The carbobenzyloxy (Cbz or Z) group at the N-1 position is a key feature of the molecule, providing stability during reactions at the N-3 amine while also being susceptible to selective removal when functionalization of the piperidine (B6355638) ring nitrogen is desired. vulcanchem.comtotal-synthesis.com

The removal of the Cbz group is a critical step in many synthetic pathways. Several methods exist, with catalytic hydrogenolysis being the most common.

Catalytic Hydrogenolysis: This is the most widely used and mildest method for Cbz deprotection. highfine.commasterorganicchemistry.com The reaction involves treating the Cbz-protected compound with hydrogen gas (H₂) in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C). total-synthesis.comhighfine.com The process results in the cleavage of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. total-synthesis.com This method is highly efficient and proceeds under neutral pH and mild temperature and pressure conditions, which preserves many other functional groups. masterorganicchemistry.comorganic-chemistry.org Variations in the hydrogen source, such as using ammonium (B1175870) formate (B1220265) in transfer hydrogenation, are also effective. highfine.com

Acid-Mediated Cleavage: While hydrogenolysis is preferred, strong acidic conditions can also cleave the Cbz group. total-synthesis.comhighfine.com Reagents like hydrogen bromide (HBr) in acetic acid are effective but are much harsher and less chemoselective than hydrogenolysis. vulcanchem.com

| Method | Reagent(s) | Byproducts | Key Features | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Toluene, CO₂ | Mild, neutral pH, highly selective | total-synthesis.comhighfine.com |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Toluene, CO₂, NH₃ | Avoids use of H₂ gas | highfine.com |

| Acidolysis | HBr in Acetic Acid | Benzyl bromide, CO₂ | Harsh conditions, less selective | vulcanchem.comtotal-synthesis.com |

In complex multi-step syntheses, the ability to selectively remove one protecting group in the presence of others is crucial. rsc.org This concept is known as orthogonality. rsc.orgbiosynth.com The Cbz group is a key player in such strategies, often used in combination with acid-labile groups like tert-butoxycarbonyl (Boc) or base-labile groups like fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.combiosynth.com

For instance, a synthetic intermediate could have a Cbz group on one nitrogen and a Boc group on another. masterorganicchemistry.comvulcanchem.com The Boc group can be selectively removed using a strong acid like trifluoroacetic acid (TFA) without affecting the Cbz group. masterorganicchemistry.compeptide.com Subsequently, the Cbz group can be removed by hydrogenolysis, leaving the Boc-protected amine intact. masterorganicchemistry.comvulcanchem.com This allows for the sequential and site-selective functionalization of different amino groups within the same molecule. vulcanchem.com

Similarly, the Cbz group is orthogonal to the base-labile Fmoc group. The Fmoc group is typically removed with a mild base such as piperidine, conditions under which the Cbz group is completely stable. total-synthesis.comwikipedia.org This Cbz/Fmoc pairing is another powerful strategy in peptide synthesis and the construction of complex nitrogen-containing molecules. masterorganicchemistry.comtotal-synthesis.com The use of these orthogonal combinations enables chemists to precisely control the sequence of bond-forming events, which is essential for the efficient synthesis of target molecules. biosynth.com

Selective Deprotection Methodologies

Transformations Involving the Piperidine Ring System

The synthetic utility of (R)-1-Cbz-3-aminopiperidine extends beyond modifications at its amino and piperidine nitrogen atoms. The piperidine ring itself serves as a scaffold for further functionalization, enabling the introduction of diverse substituents and even alterations to the core ring structure. These transformations are crucial for accessing a wider range of structurally complex molecules with potential applications in medicinal chemistry and materials science.

Directed metalation, particularly lithiation, is a powerful strategy for the regioselective functionalization of C-H bonds. In the context of piperidine derivatives, a directing group can orchestrate the deprotonation at a specific position by coordinating with an organolithium reagent.

While direct studies on the directed metalation of this compound are not extensively documented in the provided results, related studies on similar N-protected piperidine systems offer significant insights. For instance, palladium-catalyzed C-H arylation has been successfully applied to N-Boc and N-Cbz protected piperidines. researchgate.netacs.org These reactions often employ a directing group attached to the C3 position to guide the functionalization to other positions on the ring, such as C4. researchgate.netacs.orgacs.org

In a study on the C(sp³)–H arylation of pyrrolidines and piperidines, an aminoquinoline auxiliary at the C3 position was used to direct palladium-catalyzed arylation to the C4 position with high regio- and stereoselectivity. researchgate.netacs.org The N-protecting group, whether Boc or Cbz, showed similar results in these transformations. researchgate.netacs.org This suggests that the Cbz group in this compound is compatible with such directed functionalization strategies. The general mechanism involves the formation of a palladacycle intermediate, which then undergoes oxidative addition and reductive elimination to afford the arylated product. nih.gov

The choice of directing group and reaction conditions is critical. For example, the use of a 4-dimethylamine-8-aminoquinoline (DMAQ) directing group has been shown to accelerate the reaction rate and improve yields and stereoselectivity in the C-H arylation of N-heterocycles. acs.org

Table 1: Examples of Directed C-H Functionalization on N-Protected Piperidines

| N-Protecting Group | Directing Group at C3 | Position Functionalized | Reagents and Conditions | Product | Reference |

| N-Boc | Aminoquinoline | C4 | Pd(OAc)₂, Aryl iodide, K₂CO₃ | cis-3,4-disubstituted piperidine | researchgate.netacs.org |

| N-Cbz | Aminoquinoline | C4 | Pd(OAc)₂, 4-iodoanisole, K₂CO₃ | cis-3,4-disubstituted piperidine | researchgate.netacs.org |

| N-Cbz | Amide | C2, C4 | Pd(OAc)₂, AcOD-d₄ | Deuterated piperidine | acs.org |

Modifying the size of the piperidine ring in this compound can lead to the synthesis of other valuable heterocyclic systems, such as azepanes (seven-membered rings) or pyrrolidines (five-membered rings).

Ring Expansion:

Ring expansion of piperidine derivatives can be achieved through various synthetic strategies. One notable method involves the reaction of N-protected 2-hydroxymethylpiperidines with reagents like diethylaminosulfur trifluoride (DAST). researchgate.netresearchgate.net This reaction proceeds through the formation of a bicyclic aziridinium (B1262131) ion intermediate, which is then opened by a nucleophile to yield a seven-membered azepane ring. For instance, treatment of N-Cbz-2-hydroxymethylpiperidine with DAST can lead to the formation of N-Cbz-3-fluoroazepane. researchgate.net While this specific example starts with a 2-substituted piperidine, similar principles could be adapted for derivatives of this compound, potentially requiring initial functionalization at the C2 or C4 position.

Another approach involves the use of enzyme cascades. Multi-enzyme systems have been developed for the synthesis of N-Cbz-aminoazepanes from N-Cbz-protected L-lysinol. semanticscholar.orgrsc.org This biocatalytic approach highlights the potential for enzymatic methods in ring expansion transformations.

Ring Contraction:

Ring contraction of piperidine derivatives to form pyrrolidines is less commonly documented in the context of this compound. However, theoretical pathways could involve intramolecular rearrangements or cyclizations following specific functionalization of the piperidine ring. For example, aza-ring contraction can occur through the formation of a bicyclic aziridinium ion from a starting material with a leaving group at the β-position of the ring nitrogen. researchgate.net

Table 2: Ring Expansion Methodologies for N-Protected Piperidines

| Starting Material | Reagent/Method | Product | Key Intermediate | Reference |

| N-Cbz-2-hydroxymethylpiperidine | DAST | N-Cbz-3-fluoroazepane | Bicyclic aziridinium ion | researchgate.net |

| N-Cbz-L-lysinol | Multi-enzyme cascade (Galactose oxidase and Imine reductase) | L-3-N-Cbz-aminoazepane | Not specified | semanticscholar.orgrsc.org |

Functionalization at Other Ring Positions through Directed Lithiation or Metalation

Convergent and Divergent Synthesis Strategies Employing this compound

This compound is a valuable building block in both convergent and divergent synthetic approaches, allowing for the efficient construction of complex molecules.

Convergent Synthesis:

In a convergent synthesis, different fragments of a target molecule are synthesized independently and then combined in the final stages. wikipedia.org This approach is generally more efficient for the synthesis of large and complex molecules compared to a linear synthesis. This compound can serve as a key fragment that is prepared separately and then coupled with other molecular components. For example, in the synthesis of peptide analogues, the this compound core can be elaborated and then coupled with other amino acid or peptide fragments. acs.org Similarly, in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, derivatives of (R)-3-aminopiperidine are crucial intermediates that are coupled with other heterocyclic systems. beilstein-journals.org The synthesis of lenalidomide, a complex pharmaceutical, involves the condensation of a substituted benzoate (B1203000) with 3-aminopiperidine-2,6-dione (B110489) hydrochloride, which can be conceptually derived from glutamine. preprints.org

Divergent Synthesis:

Divergent synthesis involves using a common intermediate to generate a library of structurally related compounds. nih.gov this compound is an ideal starting point for divergent synthesis due to the presence of two distinct nitrogen atoms with orthogonal protecting groups (or one protected and one free amine). The selective deprotection or functionalization of either the Cbz-protected piperidine nitrogen or the C3-amino group allows for the introduction of a wide variety of substituents, leading to a diverse range of final products.

For instance, starting from this compound, one could:

Deprotect the Cbz group and react the secondary amine with a range of electrophiles.

Acylate or sulfonylate the C3-amino group with different reagents.

Combine these approaches to create a matrix of compounds with variations at both nitrogen centers.

A reagent-controlled divergent synthesis has been demonstrated for the creation of 2-amino-1,3-benzoxazines and 2-amino-1,3-benzothiazines from common thiourea (B124793) intermediates, showcasing how the choice of reagent can direct the reaction towards different product scaffolds. organic-chemistry.org This principle can be applied to syntheses starting from this compound, where different reaction conditions or reagents could be used to achieve selective transformations at various positions.

Table 3: Illustrative Convergent and Divergent Strategies

| Strategy | Description | Example Application | Reference |

| Convergent | This compound is prepared and functionalized as a key building block, then coupled with another complex fragment. | Synthesis of peptide analogues by coupling a modified piperidine core with a peptide chain. | acs.org |

| Divergent | A library of compounds is generated from this compound by selectively reacting at its different functional groups (e.g., piperidine N-H after deprotection, C3-NH₂). | Creation of a library of amides and sulfonamides by reacting the C3-amino group with various acyl chlorides and sulfonyl chlorides. | vulcanchem.com |

Applications of R 1 Cbz 3 Aminopiperidine in Medicinal Chemistry Research and Drug Discovery

Incorporation into Nitrogen-Containing Heterocyclic Systems for Bioactive Compounds

The piperidine (B6355638) moiety is a prevalent nitrogen-containing heterocycle found in numerous natural products and pharmaceuticals. acs.orgmdpi.comnih.gov (R)-1-Cbz-3-aminopiperidine serves as a key starting material for synthesizing more complex heterocyclic systems. The primary amine at the 3-position provides a reactive handle for elaboration, while the Cbz-protected ring nitrogen ensures regioselectivity in synthetic transformations.

Researchers have utilized this compound to create fused and substituted heterocyclic structures. For instance, multi-enzyme cascades have been developed for the conversion of N-Cbz-protected amino alcohols into N-Cbz-aminopiperidines, demonstrating an efficient chemo-enzymatic route to these valuable heterocycles. rsc.org One-pot synthesis strategies are often employed to prevent the racemization of key intermediates, ensuring the final products retain high enantiopurity. rsc.org The reactivity of the amino group allows for its incorporation into larger ring systems or for the attachment of other heterocyclic motifs, leading to novel compounds with potential biological activity. google.comgoogle.com These nitrogen-containing heterocycles are integral to many FDA-approved drugs. nih.gov

Table 1: Enzymatic Synthesis of Protected Aminopiperidines

| Starting Material | Enzyme System | Product | Isolated Yield | Enantiopurity |

|---|---|---|---|---|

| N-Cbz-protected L-lysinol | Galactose Oxidase & Imine Reductase Variants | L-3-N-Cbz-aminopiperidine | up to 54% | High |

Data sourced from a study on multi-enzyme cascades for synthesizing protected 3-aminopiperidine derivatives. rsc.org

Role as a Chiral Scaffold in the Design and Synthesis of Drug Candidates

The rigid, chiral structure of the (R)-3-aminopiperidine core makes it an excellent scaffold for the asymmetric synthesis of drug candidates. acs.org A scaffold in medicinal chemistry provides the basic molecular framework to which various functional groups can be attached to create a library of compounds for biological screening. The defined stereochemistry of this compound is critical, as it allows for the creation of specific stereoisomers of a drug, which is often essential for selective interaction with biological targets like enzymes and receptors.

This chiral building block is an important intermediate in the synthesis of various pharmaceutical agents. cymitquimica.comchemicalbook.com For example, it is a component in the synthesis of Dipeptidyl Peptidase IV (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. researchgate.net The synthesis of these inhibitors often involves the coupling of the 3-amino group with other moieties, while the piperidine ring provides a constrained conformation that can enhance binding to the target protein. researchgate.net The synthesis of Niraparib, an anticancer drug, also relies on enantiopure piperidine building blocks to achieve its therapeutic effect. acs.org

Table 2: Examples of Drug Classes/Candidates Utilizing a Chiral Piperidine Scaffold

| Drug/Candidate Class | Therapeutic Area | Role of Piperidine Scaffold |

|---|---|---|

| DPP-4 Inhibitors (e.g., Alagliptin) | Type 2 Diabetes | Provides a constrained, chiral core for interaction with the enzyme's active site. chemicalbook.comresearchgate.net |

| Anticancer Agents (e.g., Niraparib) | Oncology | Forms a key part of the molecule responsible for its pharmacological activity. acs.org |

| Antipsychotic Agents (e.g., Preclamol) | Neurology | The chiral piperidine moiety is a frequent feature in agents targeting the central nervous system. acs.org |

Contributions to Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, exploring how changes in a molecule's structure affect its biological activity. Structure-Property Relationship (SPR) studies similarly investigate how structure influences physicochemical properties like solubility, lipophilicity, and metabolic stability. This compound and its derivatives are frequently used in such studies.

By systematically modifying the piperidine scaffold derived from this compound, chemists can probe the requirements for optimal interaction with a biological target. For example, in the development of agents against Trypanosoma cruzi, the parasite responsible for Chagas disease, a series of 4-azaindole-2-piperidine derivatives were synthesized to explore the SAR. dndi.org Modifications were made to different parts of the molecule originating from the piperidine core to improve potency and metabolic stability. dndi.org Similarly, in the development of DPP-4 inhibitors, the SAR of substituted 3-aminopiperidines was evaluated to achieve high potency and selectivity over other related enzymes. researchgate.net These studies often reveal that even small changes, such as the introduction of a fluorine atom or altering a substituent on an attached aromatic ring, can significantly impact the compound's activity and pharmacokinetic profile. researchgate.net

Table 3: Selected SAR Findings for Piperidine-Based Compounds

| Compound Series | Target/Disease | Key SAR Finding | Reference |

|---|---|---|---|

| 4-Azaindole-2-piperidine amides | Trypanosoma cruzi | Variation of the aromatic amide group significantly influenced potency and cytotoxicity. dndi.org | dndi.org |

| 3-Aminopiperidine derivatives | DPP-4 Inhibition | Introduction of specific substituents led to good DPP-4 potency and high selectivity over other peptidases like QPP, DPP8, and DPP9. researchgate.net | researchgate.net |

| 3-Aminopiperidine-based peptides | IdeS Inhibition | Smaller analogues showed high selectivity for the IdeS protease over related enzymes like papain. nih.gov | nih.gov |

Development of Peptidomimetic and Small Molecule Libraries Utilizing the Piperidine Motif

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as better stability and oral bioavailability. The piperidine ring from this compound is an excellent scaffold for creating peptidomimetics because its constrained ring structure can mimic the secondary structures of peptides, like β-turns. google.com

Research has shown that incorporating a 3-aminopiperidine moiety as a replacement for a glycine (B1666218) residue in peptide sequences can lead to potent and selective inhibitors of enzymes. nih.govnih.gov For example, a series of peptide analogues containing the aminopiperidine core were synthesized and identified as the first selective noncovalent inhibitors of IdeS, a bacterial cysteine protease from Streptococcus pyogenes. nih.govnih.gov In this work, the Cbz-protected (R)-3-aminopiperidine derivative was a key intermediate, allowing for the stepwise construction of the peptidomimetic. nih.gov

Furthermore, this compound is a valuable component for generating small molecule libraries for high-throughput screening. whiterose.ac.uk Lead-oriented synthesis (LOS) aims to create collections of structurally diverse, three-dimensional compounds. whiterose.ac.uk The defined stereochemistry and versatile reactivity of this compound allow it to be incorporated into various molecular frameworks, contributing to the generation of novel compound libraries designed to interact with a wide range of biological targets. whiterose.ac.uknih.gov

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzyl (3R)-3-aminopiperidine-1-carboxylate |

| L-3-N-Cbz-aminopiperidine |

| N-Cbz-protected L-lysinol |

| Alagliptin |

| Niraparib |

| Preclamol |

| 4-azaindole-2-piperidine |

| Glycine |

Analytical Methodologies for Stereochemical Purity and Advanced Characterization in Research

Chromatographic Techniques for Enantiomeric Excess and Purity Determination

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Chiral HPLC is a powerful tool for separating enantiomers and accurately determining the enantiomeric excess of (R)-1-Cbz-3-aminopiperidine. The development of a robust HPLC method involves the careful selection of a chiral stationary phase (CSP), mobile phase composition, and detector.

Method development often begins with screening various commercially available chiral columns. For the analysis of N-protected 3-aminopiperidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently effective. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol, is optimized to achieve baseline separation of the enantiomers. acs.org A Chinese patent describes an HPLC method for 3-aminopiperidine that involves derivatization with benzoyl chloride followed by analysis on a chiral column. google.com

Validation of the developed HPLC method is crucial to ensure its reliability. This process involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. For instance, a study on the synthesis of 3-aminopiperidine derivatives reported the use of analytical chiral HPLC with a hexane/2-propanol (95:5) mobile phase to confirm an enantiomeric excess of over 99%. acs.orggoogle.com Another publication details a normal-phase chiral HPLC method using a Daicel CHIRALPAK® IC column with a hexane/isopropanol (70:30) mobile phase containing 0.1% diethylamine (B46881) (DEA) for the analysis of L-Cbz-3-aminopiperidine. rsc.org

Table 1: Exemplary Chiral HPLC Methods for Aminopiperidine Derivatives

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Analyte | Reference |

| Daicel CHIRALPAK® IC | Hexane/Isopropanol (70:30) + 0.1% DEA | Not Specified | DAD at 265 nm | L-Cbz-3-aminopiperidine | rsc.org |

| Not Specified | Hexane/2-propanol (95:5) | Not Specified | Not Specified | (R)-1-Boc-3-aminopiperidine | acs.org |

| ChromTech CHIRAL-AGP | 0.015mol/L phosphate (B84403) aqueous solution-isopropanol (99:1) | 0.8 | UV at 254 nm | (RS)-benzoyl-3-aminopiperidine | google.com |

This table is for illustrative purposes and specific conditions may vary.

Chiral Gas Chromatography (GC) Applications for Volatile Derivatives

Chiral Gas Chromatography (GC) is another valuable technique for determining the enantiomeric composition of volatile compounds. chromatographyonline.compharmaknowledgeforum.com While this compound itself may not be sufficiently volatile for direct GC analysis, its derivatives can be analyzed using this method. The principle of chiral GC relies on the differential interaction of enantiomers with a chiral stationary phase, leading to their separation. chromatographyonline.com

Commonly used chiral stationary phases in capillary GC are based on cyclodextrin (B1172386) derivatives. chromatographyonline.compharmaknowledgeforum.comgcms.cz These cyclic oligosaccharides possess a chiral cavity that can include one enantiomer more strongly than the other, resulting in different retention times. For the analysis of amine-containing compounds, derivatization is often necessary to improve volatility and chromatographic performance.

In the context of related aminopiperidine compounds, GC-FID (Flame Ionization Detector) has been employed to monitor reaction progress and determine analytical yields. rsc.org For instance, in the enzymatic synthesis of Cbz-protected aminopiperidines, GC-FID was used for analysis after extraction. rsc.orgrsc.org While direct chiral GC analysis of this compound is not extensively reported, the technique remains a viable option for its volatile derivatives or for quality control of related starting materials and intermediates.

Spectroscopic Approaches for Stereochemical Assignment and Confirmation

Spectroscopic techniques provide detailed information about the three-dimensional structure of molecules, making them indispensable for confirming the stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. google.comchemicalbook.com For chiral molecules, standard NMR spectra of the two enantiomers are identical. However, the use of chiral shift reagents (CSRs) can induce diastereomeric interactions, leading to separate signals for the enantiomers in the NMR spectrum. nih.gov Lanthanide-based complexes are common CSRs. nih.gov

Alternatively, chiral derivatizing agents (CDAs) can be used to convert the enantiomers into diastereomers, which will exhibit distinct NMR spectra. nih.gov For example, Mosher's acid is a well-known CDA for determining the enantiomeric purity of chiral alcohols and amines. nih.gov A study on N-(aminocycloalkylene)amino acid compounds utilized a method involving the condensation of amines with 2-formylphenylboronic acid and (S)-BINOL to form iminoboronate ester complexes. The diastereomeric ratio of these complexes could then be determined by ¹H NMR spectroscopy, providing the enantiomeric excess of the starting amine. nih.gov The NMR data for (R)-3-aminopiperidine dihydrochloride (B599025) has been reported as ¹H NMR (400 MHz, D₂O) δ 3.73 (m, 2H), 3.47–3.44 (m, 1H), 3.06–2.89 (m, 2H), 2.19–2.17 (m, 1H), 2.03–2.00 (m, 1H), 1.76–1.73 (m, 1H), 1.61–1.64 (m, 1H); ¹³C NMR (101 MHz, D₂O) δ 45.61, 44.94, 43.41, 26.26, 20.15. beilstein-journals.org

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Analysis

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light. wikipedia.orgbruker.comencyclopedia.pub These techniques are exquisitely sensitive to the three-dimensional arrangement of atoms in a chiral molecule and can be used to determine its absolute configuration. wikipedia.orgnih.gov

VCD spectroscopy measures circular dichroism in the infrared region, corresponding to vibrational transitions. wikipedia.orgbruker.com The VCD spectrum of a molecule is unique to its absolute configuration. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations (e.g., using Density Functional Theory, DFT), the absolute configuration can be unequivocally assigned. wikipedia.orgnih.gov

ECD spectroscopy, which operates in the UV-visible region, probes the electronic transitions of a molecule. encyclopedia.pubunits.it Similar to VCD, the experimental ECD spectrum can be compared with theoretical calculations to determine the absolute configuration. units.it The shape and sign of the ECD spectrum are highly dependent on the molecular conformation and configuration. encyclopedia.pub ECD has been successfully applied to determine the absolute configuration of a wide range of chiral molecules. units.itunipi.it

X-ray Crystallography Studies of this compound Derivatives

X-ray crystallography is the gold standard for determining the three-dimensional structure of crystalline compounds, providing unambiguous information about bond lengths, bond angles, and absolute configuration. mdpi.comsci-hub.se While a crystal structure for this compound itself may not be readily available in the public domain, studies on its derivatives and related piperidine (B6355638) compounds have been conducted.

For example, the crystal structure of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one has been determined by single-crystal X-ray diffraction. researchgate.net Such studies on derivatives of this compound would provide definitive proof of its absolute configuration and detailed insights into its solid-state conformation. The piperidine ring in these structures typically adopts a chair conformation to minimize steric strain. The crystallographic data would also reveal intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

Process Chemistry and Scalability Research Considerations for R 1 Cbz 3 Aminopiperidine Synthesis

Optimization of Reaction Conditions for Large-Scale Production

The transition from laboratory-scale synthesis to large-scale industrial production of (R)-1-Cbz-3-aminopiperidine necessitates a rigorous optimization of reaction conditions. Key parameters are fine-tuned to maximize yield, minimize reaction times, and ensure cost-effectiveness without compromising product quality.

One of the critical aspects of large-scale synthesis is the management of reaction temperature and concentration. For instance, in enzymatic resolutions, which represent a greener alternative to traditional chemical methods, temperature plays a pivotal role in enzyme activity and stability. Studies on the synthesis of related chiral amines using ω-transaminases have shown that optimizing temperature can significantly enhance reaction rates. beilstein-journals.org However, higher temperatures can also lead to enzyme denaturation or an increase in byproduct formation. Therefore, a delicate balance must be achieved. For example, in the biotransformation of 1-Boc-3-piperidone to (R)-3-amino-1-Boc-piperidine, a precursor that could be converted to this compound, initial reactions are often performed at room temperature, with further optimization studies exploring a range of temperatures to enhance enzyme performance. beilstein-journals.org

In chemical synthesis routes, such as those involving classical resolution or asymmetric hydrogenation, solvent choice, catalyst loading, and pressure are critical variables. For example, a patented method for preparing (R)-3-aminopiperidine involves the hydrogenation of a protected aminopyridine derivative. google.com In such processes, the choice of solvent can influence the solubility of reactants and the catalyst's activity. The pressure of hydrogen gas is another parameter that is carefully controlled to ensure complete reduction while maintaining safe operating conditions.

The following interactive table summarizes key reaction parameters and their typical ranges considered for optimization in the synthesis of this compound and its precursors.

| Parameter | Typical Range/Considerations | Impact on Process |

| Temperature | 20°C - 75°C | Affects reaction rate, enzyme stability, and byproduct formation. google.comrsc.orggoogle.com |

| Solvent | Methanol, Ethanol, Acetonitrile, Water | Influences solubility of reactants, catalyst activity, and ease of product isolation. google.comgoogle.com |

| Catalyst Loading | Varies with catalyst type (e.g., Pd/C, Rhodium complexes, enzymes) | Impacts reaction rate and cost. Lower loading is preferred for economic viability. google.comresearchgate.net |

| Substrate Concentration | 3 mM - 40 g/L | Higher concentrations are desirable for throughput but can lead to substrate inhibition or solubility issues. beilstein-journals.orgrsc.org |

| pH | 7.5 - 8.0 (for enzymatic reactions) | Crucial for enzyme activity and stability. rsc.org |

| Pressure (Hydrogenation) | Atmospheric to higher pressures | Affects the rate of reduction reactions. google.com |

Development of Robust and Reproducible Synthetic Processes for Industrial Relevance

For a synthetic process to be industrially relevant, it must be robust and reproducible, consistently delivering the target compound within predefined quality specifications. This requires a deep understanding of the reaction mechanism and the impact of process variables on the final product.

One approach to achieving robustness is through the development of detailed process analytical technology (PAT). This involves the use of in-line or on-line analytical tools to monitor the progress of the reaction in real-time. For example, High-Performance Liquid Chromatography (HPLC) is often used to track the consumption of starting materials and the formation of the product and impurities. google.com This allows for precise control over the reaction endpoint, preventing over-reaction and the formation of degradation products.

The choice of synthetic route itself is a major determinant of process robustness. While multi-step syntheses are common, they can introduce variability at each stage. One-pot enzymatic cascades, as demonstrated for the synthesis of Cbz-protected L-3-aminopiperidine, offer an elegant solution by minimizing intermediate workups and isolations, which can lead to a more streamlined and reproducible process. rsc.org

Furthermore, the physical form of the product and intermediates is a critical consideration for scalability. Crystalline solids are generally preferred over oils or amorphous materials as they are easier to isolate, purify, and handle in a large-scale manufacturing environment. The development of crystallization processes that consistently produce a specific polymorphic form is a key area of process development.

Impurity Profiling, Identification, and Control Strategies in Process Development

A comprehensive understanding and control of impurities are paramount in the synthesis of pharmaceutical intermediates. Impurity profiling involves the detection, identification, and quantification of all potential impurities, including byproducts, unreacted starting materials, and reagents.

In the synthesis of this compound, potential impurities can arise from several sources. For instance, in resolutions of racemic 3-aminopiperidine, the corresponding (S)-enantiomer is the primary impurity that needs to be controlled to a very low level. researchgate.net The efficiency of the resolving agent and the crystallization conditions are critical in achieving high enantiomeric purity.

Other potential impurities can include regioisomers or byproducts from side reactions. For example, during the protection of the piperidine (B6355638) nitrogen with the Cbz group, over-alkylation or side reactions with other functional groups can occur if the reaction conditions are not carefully controlled. In hydrogenation reactions to remove protecting groups, incomplete reactions can leave residual protected starting material. google.com

Control strategies for impurities include:

Optimization of reaction conditions: To minimize the formation of byproducts.

Purification techniques: Such as recrystallization, chromatography, or distillation to remove impurities.

Use of highly pure starting materials: To prevent the introduction of impurities at the beginning of the synthesis.

In-process controls: To monitor the formation of impurities and take corrective actions during the process.

The following table provides examples of potential impurities and their control strategies.

| Impurity Type | Potential Source | Control Strategy |

| (S)-enantiomer | Incomplete resolution of racemic mixture | Optimization of resolving agent and crystallization conditions. researchgate.net |

| Over-alkylation products | Non-selective reaction during protection steps | Control of stoichiometry and reaction temperature. |

| Residual starting materials | Incomplete reaction | In-process monitoring (e.g., HPLC) to ensure reaction completion. google.com |

| Byproducts from side reactions | Non-specific reactivity | Optimization of catalyst and reaction conditions. |

| Des-fluoro impurities | In certain syntheses of fluorinated piperidines | Use of specific catalysts like Rhodium(I) complexes to minimize this side reaction. mdpi.com |

Integration of Green Chemistry Principles into Synthetic Routes

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental impact of its manufacturing processes. The synthesis of this compound provides several opportunities for the integration of these principles.

A prime example is the use of enzymatic cascades. rsc.org These reactions are typically carried out in aqueous media under mild conditions (ambient temperature and pressure), significantly reducing the need for volatile organic solvents and energy-intensive processes. The enzymes themselves are biodegradable and can often be recycled. The use of bio-renewable amino acids as a feedstock further enhances the green credentials of such routes. rsc.org

Another key principle of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. One-pot syntheses and catalytic reactions are inherently more atom-economical than stoichiometric reactions that generate large amounts of waste. For example, catalytic hydrogenation for the removal of protecting groups is a green method as it uses a small amount of catalyst and produces water as the only byproduct. google.com

The choice of protecting groups also has green chemistry implications. While the Cbz group is widely used, its removal often requires catalytic hydrogenation with palladium on carbon (Pd/C), which is a precious metal. Research into alternative protecting groups that can be removed under milder and more sustainable conditions is an active area of investigation.

The following table highlights the application of green chemistry principles in the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis |

| Use of Renewable Feedstocks | Enzymatic synthesis from bio-renewable amino acids. rsc.org |

| Use of Safer Solvents | Biocatalytic reactions in water. rsc.org |

| Catalysis | Use of enzymes, rhodium, or palladium catalysts to minimize waste. google.comrsc.orgresearchgate.net |

| Atom Economy | One-pot enzymatic cascades and catalytic hydrogenations. google.comrsc.org |

| Design for Energy Efficiency | Reactions conducted at ambient temperature and pressure. google.comrsc.org |

Future Research Directions and Emerging Opportunities for R 1 Cbz 3 Aminopiperidine

Exploration in Organocatalysis and Asymmetric Organocatalytic Methodologies

The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in modern synthesis. Chiral amines and their derivatives are cornerstones of this field, particularly in asymmetric synthesis, where the creation of single enantiomer products is crucial. The (R)-1-Cbz-3-aminopiperidine scaffold holds significant promise for the development of novel organocatalysts.

The future exploration in this area could involve modifying the 3-amino group to generate a range of secondary or tertiary amine catalysts. These new catalysts could be evaluated in a variety of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions. The Cbz-protecting group on the ring nitrogen can influence the catalyst's solubility and steric environment, which could be fine-tuned to achieve high levels of stereoselectivity. rsc.orgmdpi.comdokumen.pub

Furthermore, the integration of the this compound core into bifunctional catalysts is a promising direction. For instance, the amino group could be functionalized with a hydrogen-bond donor moiety, such as a thiourea (B124793) or squaramide group, to create catalysts capable of activating both the nucleophile and the electrophile in a reaction. rsc.org Research into these hybrid bio-organocatalytic cascades could lead to highly efficient and selective synthetic routes. rsc.orgresearchgate.net

A key research direction would be the immobilization of these novel organocatalysts onto solid supports. mdpi.com This would facilitate catalyst recovery and reuse, making the processes more sustainable and economically viable for industrial applications. The development of packed-bed reactors containing these supported catalysts for continuous flow synthesis represents a significant opportunity for process intensification. mdpi.com

Potential Applications in Material Science and Polymer Chemistry Research

The unique structural features of this compound also suggest its potential utility in the realm of material science and polymer chemistry. Chiral polymers, in particular, are of great interest due to their applications in chiral separations, asymmetric catalysis, and as advanced optical materials. kpi.uaresearchgate.net

Future research could focus on the use of this compound as a chiral monomer in polymerization reactions. After deprotection of the Cbz group, the resulting secondary amine on the piperidine (B6355638) ring could be polymerized with suitable comonomers to generate novel chiral polymers. chinesechemsoc.org The inherent chirality of the piperidine unit could induce a helical structure in the polymer backbone, leading to materials with unique chiroptical properties. researchgate.net

Another avenue of exploration is the incorporation of this compound into the synthesis of functional materials. For example, it could be used to create chiral metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). These materials have porous structures and high surface areas, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. The chirality imparted by the aminopiperidine moiety could enable their use in enantioselective separations or as asymmetric catalysts.

The development of molecularly imprinted polymers (MIPs) using this compound or its derivatives as a template or functional monomer is another emerging opportunity. rsc.org These polymers can be designed to selectively recognize and bind specific chiral molecules, leading to applications in chemical sensors and chiral chromatography. rsc.org

Integration into Fragment-Based Drug Discovery (FBDD) and Covalent Inhibitor Design

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy in medicinal chemistry for the identification of lead compounds. whiterose.ac.ukwhiterose.ac.ukchinesechemsoc.org This approach involves screening small, low-molecular-weight compounds (fragments) that bind to a biological target with high ligand efficiency. The piperidine scaffold is a prevalent motif in many approved drugs, and its derivatives are considered valuable fragments. nih.govwikipedia.org

This compound, with a molecular weight of 234.29 g/mol , fits within the typical fragment size range. whiterose.ac.uk Its 3D structure and defined stereochemistry make it an attractive candidate for FBDD libraries. Future research could involve screening this compound and its simple derivatives against a variety of biological targets. Once a binding fragment is identified, its structure can be elaborated and optimized to develop a potent and selective drug candidate. The Cbz group can be readily removed or modified, providing a convenient handle for synthetic elaboration. whiterose.ac.uknih.gov

The design of covalent inhibitors, which form a permanent bond with their target protein, is another area where this compound could play a significant role. nih.govchemrxiv.org The 3-amino group can be functionalized with a reactive "warhead," such as an acrylamide (B121943) or chloroacetamide group, which can form a covalent bond with a nucleophilic residue (e.g., cysteine) in the active site of a target enzyme. The Cbz-protected piperidine ring would serve as the scaffold to position the warhead for optimal reactivity and selectivity. nih.govuniba.it The development of targeted covalent inhibitors based on the 3-aminopiperidine scaffold has shown promise for various therapeutic targets. uniba.itnih.govgu.se

Development of Flow Chemistry Approaches for Continuous Synthesis of Derivatives

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved reproducibility, and easier scalability. rsc.orgacs.orgorganic-chemistry.org The development of continuous flow processes for the synthesis of chiral molecules is a rapidly growing area of research. acs.orgacs.orgthieme-connect.com

Future efforts in this domain could focus on developing a continuous flow synthesis of this compound itself, potentially starting from readily available achiral precursors. Furthermore, flow chemistry offers an ideal platform for the synthesis of libraries of derivatives of this compound. thieme.de For instance, a flow reactor could be set up to perform a variety of transformations on the 3-amino group, such as acylation, alkylation, or sulfonylation, in a rapid and automated fashion.

The integration of organocatalysis with flow chemistry presents a particularly exciting opportunity. acs.orgrsc.org Packed-bed reactors containing immobilized organocatalysts derived from this compound could be used to perform asymmetric transformations in a continuous manner, providing a sustainable and efficient route to a wide range of chiral products. mdpi.comresearchgate.net The development of such integrated systems would represent a significant advance in the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries. rsc.orgresearchgate.netrsc.org

Q & A

Q. How should researchers address ethical and data-sharing challenges when publishing studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。